REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6](S(C2C(C)=CC(C)=CC=2C)(=O)=O)[CH:7]=[C:8]([C:10]2[N:15]=[C:14]([NH:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:9]=1)=[O:4]>CO.[OH-].[Na+]>[C:17]1([NH:16][C:14]2[N:13]=[CH:12][N:11]=[C:10]([C:8]3[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[NH:6][CH:7]=3)[N:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3|
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Name
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4-(4-phenylamino-[1,3,5]triazin-2-yl)- 1 -(2,4,6-trimethyl-benzenesulfonyl)-1H-pyrrole-2-carboxylic acid methyl ester
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Quantity
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55 mg
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Type
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reactant
|
Smiles
|
COC(=O)C=1N(C=C(C1)C1=NC=NC(=N1)NC1=CC=CC=C1)S(=O)(=O)C1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
|
2 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.5 mL
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Type
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solvent
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude was dried under high vacuum
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC1=NC(=NC=N1)C=1C=C(NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |